molecular formula C4H6Cl2N2 B1585981 2-(chloromethyl)-1H-imidazole Hydrochloride CAS No. 71670-77-4

2-(chloromethyl)-1H-imidazole Hydrochloride

Cat. No.: B1585981
CAS No.: 71670-77-4
M. Wt: 153.01 g/mol
InChI Key: OYBZNZWJLAXIJL-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-1H-imidazole Hydrochloride” is a synthetic intermediate useful for pharmaceutical synthesis . It is used as a reagent in base-catalyzed alkylation .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H6Cl2N2 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complex Compounds : It's used in the synthesis of complex compounds like 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, an α2-adrenergic agonist medetomidine (Kudzma & Turnbull, 1991).
  • Preparation of Catalysts : Imidazole-modified chloromethylated materials are used in preparing catalysts for oxidation of hydrocarbons, as shown in the synthesis of manganese(III) porphyrin supported on imidazole modified chloromethylated MIL-101(Cr) (Zadehahmadi et al., 2014).

Chemical Reactivity and Properties

  • Chemical Reactivity Studies : The reactivity of imidazole derivatives, like 2-chloromethyl-1-methylimidazole, is studied for insights into pH-dependent aqueous hydrolysis and reaction with sodium azide (Bolton & McClelland, 1989).
  • Structural and Reactive Properties : Detailed study of newly synthesized imidazole derivatives, such as MPDIA and BPDIA, includes spectroscopic characterization and computational study of reactivity (Hossain et al., 2018).

Applied Chemistry and Material Science

  • Corrosion Inhibition : Halogen-substituted imidazole derivatives are researched as corrosion inhibitors for metals in various acidic solutions, demonstrating the versatility of these compounds in protective applications (Zhang et al., 2015).
  • Material Synthesis : Imidazole derivatives are used in the synthesis of materials like tioconazole, highlighting their role in creating new compounds with practical applications (Ming, 2006).

Biomedical Applications

  • Antibacterial Activity : Certain 1H-imidazole derivatives exhibit potent antibacterial activity, which is significant for developing new antimicrobial agents (Mircheva Jj, 1988).
  • Antifungal Properties : Derivatives like 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride show high efficacy against fungal infections (Ogata et al., 1983).

Safety and Hazards

The safety data sheet for a similar compound, “Chloroform”, indicates that it is harmful if swallowed, causes skin and eye irritation, and is toxic if inhaled . It is advisable to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Properties

IUPAC Name

2-(chloromethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBZNZWJLAXIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375418
Record name 2-(chloromethyl)-1H-imidazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71670-77-4
Record name 71670-77-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176151
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(chloromethyl)-1H-imidazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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